molecular formula C17H12F2N2O2 B6518150 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904523-80-4

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6518150
CAS No.: 904523-80-4
M. Wt: 314.29 g/mol
InChI Key: NNKAEDZIOWTXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a bicyclic compound featuring a tetrahydropyrazine-dione core substituted with two 4-fluorophenyl groups. The fluorinated aromatic rings enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical development.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-3-1-12(2-4-13)11-20-9-10-21(17(23)16(20)22)15-7-5-14(19)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKAEDZIOWTXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorobenzaldehyde with 4-fluorophenylhydrazine to form an intermediate hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the tetrahydropyrazine-2,3-dione core

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with precise temperature and pressure control systems are used to carry out the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Electrophilic aromatic substitution reactions are common, using reagents like aluminum chloride (AlCl₃) in Friedel-Crafts alkylation.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their substituents:

Compound Name Substituents (R1, R2) Molecular Weight CAS Number Key Features
1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione R1 = 4-Fluorophenyl, R2 = 4-Fluorobenzyl 354.33* Not provided Symmetric fluorination, high lipophilicity
BG16140 R1 = 3,4-Difluorophenyl, R2 = 4-Ethenylbenzyl 340.32 891869-65-1 Increased halogenation, vinyl group
1-(4-Chlorophenyl)-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-dihydropyrazine-2,3-dione R1 = 4-Chlorophenyl, R2 = Oxadiazole-ethoxyphenyl 452.85* Not provided Heterocyclic substituent, chlorine atom
4-(4-Fluorobenzyl)piperazin-1-ylmethanone Piperazine core with 4-fluorobenzyl and 4-chlorophenyl 332.80 945173-43-3 Piperazine backbone, dual halogenation

*Calculated based on molecular formula.

Key Observations :

  • Fluorination: Symmetric 4-fluorophenyl groups in the target compound improve metabolic stability compared to non-fluorinated analogs .
  • Substituent Effects : Introducing heterocycles (e.g., oxadiazole in ) enhances binding specificity in enzyme inhibition, while vinyl groups (e.g., BG16140 ) may influence conformational flexibility.

Key Research Findings

Fluorine Impact : Fluorine atoms at the 4-position of phenyl rings reduce CYP450-mediated metabolism, prolonging half-life in vivo .

Structural-Activity Relationship (SAR) :

  • Pyrazine-dione core : Essential for hydrogen bonding with enzymatic targets (e.g., kinases) .
  • Benzyl substituents : Modulate lipophilicity and blood-brain barrier penetration, critical for CNS-targeted drugs .

Regioisomerism : Microwave synthesis produces distinct regioisomers (e.g., compounds I and II in ), with dihedral angles between aromatic rings influencing binding modes.

Biological Activity

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, including antitumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H18F2N2O2\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2

Molecular Weight: 344.35 g/mol
CAS Number: [Not available in search results]

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione. These compounds exhibit inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR. For instance:

  • Study Findings: A series of pyrazole derivatives showed promising results in inhibiting cancer cell proliferation in various models. The compound was evaluated for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cell death and apoptosis induction when combined with doxorubicin .

Anti-inflammatory Activity

Inflammation is a crucial factor in many diseases, including cancer. The activation of the NLRP3 inflammasome has been implicated in chronic inflammatory conditions. Compounds similar to our target have been shown to modulate this pathway:

  • Research Insight: Inhibition of the NLRP3 inflammasome resulted in decreased neuroinflammation and protection against dopaminergic neuron loss in models of Parkinson's disease . This suggests that the compound may possess neuroprotective properties through anti-inflammatory mechanisms.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Case Study: A study indicated that certain pyrazole compounds demonstrated significant antibacterial activity against a range of pathogens. This suggests that 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione could be effective against infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

  • Fluorination: The presence of fluorine atoms enhances lipophilicity and bioavailability.
  • Substituent Variations: Altering the substituents on the pyrazine ring can lead to improved potency against specific biological targets.

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₂O₂
Molecular Weight344.35 g/mol
Antitumor ActivityInhibitory against BRAF(V600E)
Anti-inflammatoryModulates NLRP3 inflammasome
Antimicrobial ActivityEffective against various pathogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.